(2E)-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylprop-2-enamide
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Overview
Description
The compound (2E)-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylprop-2-enamide is a synthetic organic molecule that features a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the Cyano Group: This is often done via nucleophilic substitution reactions.
Addition of the Phenylprop-2-enamide Moiety: This step involves coupling reactions, such as amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar core structures but different substituents.
Phenylprop-2-enamide Derivatives: Compounds with variations in the amide or phenyl groups.
Uniqueness
This compound is unique due to the specific combination of functional groups and the benzothiophene core, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H26N2OS |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(E)-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C23H26N2OS/c1-4-23(2,3)17-11-12-18-19(15-24)22(27-20(18)14-17)25-21(26)13-10-16-8-6-5-7-9-16/h5-10,13,17H,4,11-12,14H2,1-3H3,(H,25,26)/b13-10+ |
InChI Key |
JHGZZOIPVDZGLB-JLHYYAGUSA-N |
Isomeric SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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